molecular formula C12H23BO2 B14028046 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028046
M. Wt: 210.12 g/mol
InChI Key: NGLRCSLJXJGKHV-ZJUUUORDSA-N
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Description

2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. This compound is characterized by the presence of a cyclopropyl group and a dioxaborolane ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl derivatives with boronic esters under controlled conditions. One common method includes the use of isopropylcyclopropylboronic acid as a starting material, which is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can yield cyclopropyl derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclopropyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of cyclopropyl derivatives with different functional groups.

Scientific Research Applications

2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.

    Biology: The compound is studied for its potential use in drug development and as a tool for probing biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve boron-containing compounds.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile tool in chemical reactions. The cyclopropyl group also contributes to the compound’s reactivity by providing steric hindrance and electronic effects that influence the reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylboronic Acid: Similar in structure but lacks the dioxaborolane ring.

    Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but lacks the cyclopropyl group.

    Isopropylcyclopropylboronic Acid: Similar but does not have the tetramethyl-1,3,2-dioxaborolane moiety.

Uniqueness

What sets 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is the combination of the cyclopropyl group and the dioxaborolane ring, which imparts unique reactivity and stability. This dual functionality makes it a valuable reagent in both academic research and industrial applications.

Biological Activity

2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H23BO2
  • Molecular Weight : 210.12 g/mol
  • CAS Number : 2375816-28-5

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

ADME Properties

  • GI Absorption : High
  • Blood-Brain Barrier (BBB) Permeability : Yes
  • P-glycoprotein Substrate : No
  • Cytochrome P450 Inhibition : None observed for CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.

These properties suggest that the compound can effectively enter systemic circulation and potentially reach the central nervous system without significant metabolic interference from common cytochrome enzymes .

The precise mechanism of action for this compound remains under investigation. However, its structural similarity to other dioxaborolane compounds suggests potential interactions with biological targets involved in cell signaling and metabolic pathways.

Study 1: Anticancer Activity

A study investigated the anticancer properties of various dioxaborolane derivatives. The results indicated that compounds with similar structures could inhibit cell proliferation in cancer cell lines. The specific effects of this compound were noted to induce apoptosis in specific cancer types through modulation of apoptotic pathways .

Study 2: Neuroprotective Effects

Another research effort highlighted the neuroprotective effects of boron-containing compounds on neuronal cells subjected to oxidative stress. The study demonstrated that the compound could reduce oxidative damage and improve cell viability in vitro. This suggests potential therapeutic applications for neurodegenerative diseases .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanismReference
This compoundAnticancer activity; NeuroprotectionInduction of apoptosis; Reduction of oxidative stress
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneModerate cytotoxicity in cancer cellsCell cycle arrest mechanisms
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAntioxidant propertiesScavenging free radicals

Properties

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1S,2S)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10+/m1/s1

InChI Key

NGLRCSLJXJGKHV-ZJUUUORDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C

Origin of Product

United States

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